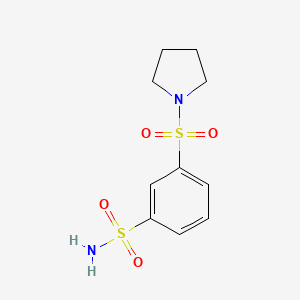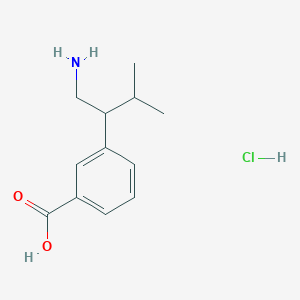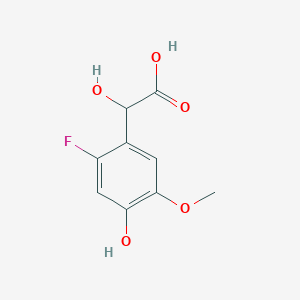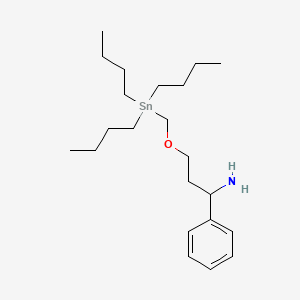
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine is an organic compound with the molecular formula C16H37NOSn It is a derivative of propanamine, where a phenyl group and a tributylstannyl group are attached to the central carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine typically involves the reaction of a phenylpropanamine derivative with a tributylstannyl reagent. One common method involves the use of a stannylation reaction, where the tributylstannyl group is introduced to the propanamine backbone through a nucleophilic substitution reaction. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes, where the reaction is carried out in batch reactors under controlled temperature and pressure conditions. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tributylstannyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropanone derivatives, while reduction can produce phenylpropanol derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms involving stannylated compounds.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine involves its interaction with molecular targets through its stannyl and phenyl groups. The stannyl group can participate in coordination chemistry, forming complexes with metal ions and other molecules. The phenyl group can engage in π-π interactions and hydrophobic interactions with biological targets, influencing the compound’s activity and effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((Tributylstannyl)methoxy)propan-2-amine: A similar compound with a slightly different structure, where the amine group is located at the second carbon position.
3-((Tributylstannyl)methoxy)-1-propanol: Another related compound with a hydroxyl group instead of an amine group.
Uniqueness
1-Phenyl-3-((tributylstannyl)methoxy)propan-1-amine is unique due to its combination of a phenyl group and a tributylstannyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C22H41NOSn |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
1-phenyl-3-(tributylstannylmethoxy)propan-1-amine |
InChI |
InChI=1S/C10H14NO.3C4H9.Sn/c1-12-8-7-10(11)9-5-3-2-4-6-9;3*1-3-4-2;/h2-6,10H,1,7-8,11H2;3*1,3-4H2,2H3; |
Clé InChI |
MZKFVSWBNGFPPC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)COCCC(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13517733.png)
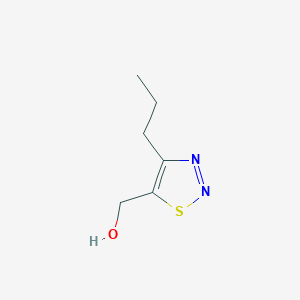
![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13517750.png)
![rac-(1R,2S,4S)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13517753.png)

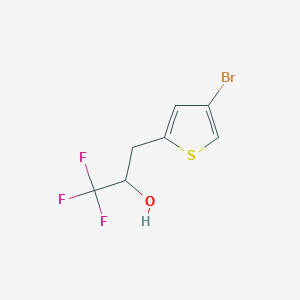
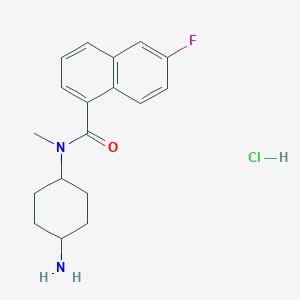
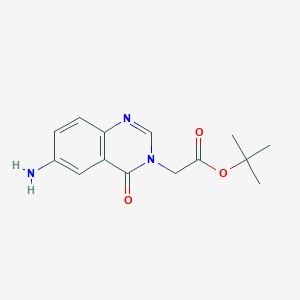

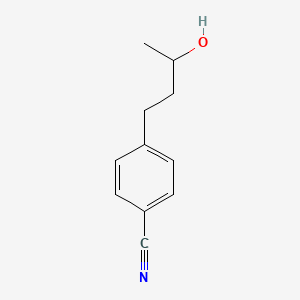
![rac-tert-butyl N-[(3R,4R)-4-(piperazin-1-yl)oxolan-3-yl]carbamate](/img/structure/B13517794.png)
